molecular formula C3H4N2O2 B1322695 (1,2,4-Oxadiazol-3-yl)methanol CAS No. 1154990-12-1

(1,2,4-Oxadiazol-3-yl)methanol

Cat. No.: B1322695
CAS No.: 1154990-12-1
M. Wt: 100.08 g/mol
InChI Key: ZMDNYIYWXSFKSQ-UHFFFAOYSA-N
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Description

(1,2,4-Oxadiazol-3-yl)methanol is a heterocyclic compound containing an oxadiazole ring, which is a five-membered ring with one oxygen and two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.

Scientific Research Applications

(1,2,4-Oxadiazol-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound exhibits various biological activities, such as antimicrobial, antiviral, and anticancer properties. It is used in the development of new drugs and therapeutic agents.

    Medicine: Due to its biological activities, this compound is investigated for its potential use in treating infectious diseases, cancer, and other medical conditions.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and dyes.

Biochemical Analysis

Biochemical Properties

(1,2,4-Oxadiazol-3-yl)methanol plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit significant antibacterial and antifungal properties by interacting with bacterial and fungal enzymes, thereby inhibiting their growth . Additionally, this compound has been found to interact with certain proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes, which play a key role in programmed cell death . Furthermore, it can modulate the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . The impact of this compound on cellular metabolism includes the inhibition of key metabolic enzymes, leading to altered metabolic flux and energy production within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes and proteins through hydrogen bonds and hydrophobic interactions, leading to conformational changes that either inhibit or activate their activity . For instance, it has been shown to inhibit the activity of certain bacterial enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy . Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and continued modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antibacterial and anti-inflammatory properties, without significant adverse effects . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as gastrointestinal disturbances . Threshold effects have been observed, where the compound exhibits a dose-dependent increase in efficacy up to a certain point, beyond which adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a key role in the metabolism of this compound, converting it into more water-soluble metabolites that can be excreted from the body . The metabolic pathways of this compound also involve interactions with cofactors such as NADH and FAD, which facilitate the redox reactions required for its metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, which facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within specific tissues are influenced by factors such as tissue perfusion, binding affinity to tissue-specific proteins, and the presence of transporters that mediate its uptake and efflux .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, this compound can be targeted to specific organelles, such as the mitochondria and the nucleus, through targeting signals and post-translational modifications . The localization of this compound within these organelles allows it to exert its effects on mitochondrial function and gene expression, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,4-Oxadiazol-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of amidoximes with carboxylic acid derivatives under basic conditions. For example, the reaction of an amidoxime with an ester or acid chloride can yield the desired oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions is optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (1,2,4-Oxadiazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

    Substitution: The hydrogen atoms on the oxadiazole ring can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield (1,2,4-Oxadiazol-3-yl)aldehyde or (1,2,4-Oxadiazol-3-yl)carboxylic acid.

Comparison with Similar Compounds

    1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different chemical properties and reactivity.

    1,2,5-Oxadiazole: Known for its use in energetic materials and explosives.

    1,3,4-Oxadiazole: Exhibits a range of biological activities and is used in drug discovery.

Uniqueness: (1,2,4-Oxadiazol-3-yl)methanol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1,2,4-oxadiazol-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2/c6-1-3-4-2-7-5-3/h2,6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDNYIYWXSFKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154990-12-1
Record name (1,2,4-oxadiazol-3-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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